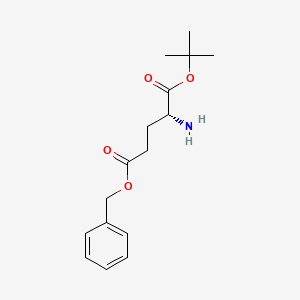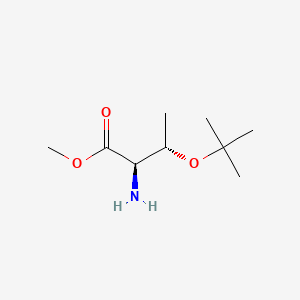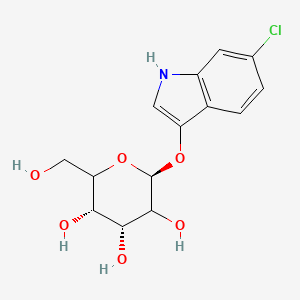
6-Chloro-1H-indol-3-yl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1H-indol-3-yl-beta-D-glucopyranoside is a chemical compound belonging to the class of indole derivatives. It is characterized by the presence of a chloro group at the 6th position of the indole ring and a beta-D-glucopyranoside moiety attached to the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-indol-3-yl-beta-D-glucopyranoside typically involves the following steps:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis or the Leimgruber-Batcho synthesis.
Chlorination: The indole core is then chlorinated at the 6th position using reagents such as thionyl chloride or phosphorus oxychloride.
Glycosylation: The resulting 6-chloroindole is glycosylated using beta-D-glucopyranoside under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-indol-3-yl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
6-Chloro-1H-indol-3-yl-beta-D-glucopyranoside has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used as a substrate in enzyme assays to study enzyme kinetics and activities.
Medicine: It has potential therapeutic applications in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
6-Chloro-1H-indol-3-yl-beta-D-glucopyranoside is similar to other indole derivatives, such as 5-bromo-6-chloro-3-indolyl-beta-D-glucopyranoside and 6-chloro-3-indolyl-beta-D-galactopyranoside its unique structural features, such as the presence of the chloro group and the beta-D-glucopyranoside moiety, distinguish it from these compounds
Comparison with Similar Compounds
5-Bromo-6-chloro-3-indolyl-beta-D-glucopyranoside
6-Chloro-3-indolyl-beta-D-galactopyranoside
Properties
IUPAC Name |
(2S,4R,5S)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10?,11-,12-,13?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBAXBVBGNSPW-QNOVJUQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@H]3C([C@@H]([C@@H](C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]oxybutanoic acid](/img/structure/B7839014.png)
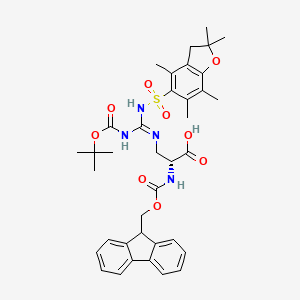
![9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate](/img/structure/B7839026.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxy-3-oxanyl]acetamide](/img/structure/B7839039.png)
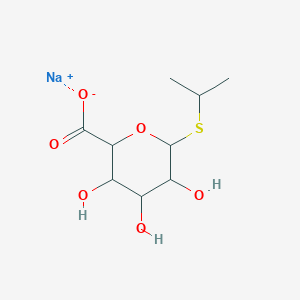
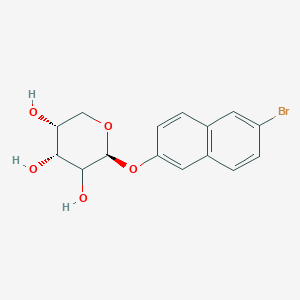
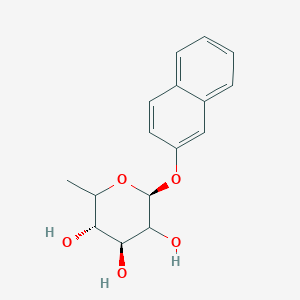

![2H-1-Benzopyran-2-one,7-[(6-deoxy-a-L-galactopyranosyl)oxy]-4-methyl-](/img/structure/B7839079.png)
![(2S)-2-(methylazaniumyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7839100.png)
